molecular formula C18H18ClN5O B11271173 N-(4-chlorobenzyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(4-chlorobenzyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271173
M. Wt: 355.8 g/mol
InChI Key: MJDARLWAPGTLPX-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-5-[(3,4-DIMETHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-[(3,4-DIMETHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and acyl chlorides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-5-[(3,4-DIMETHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-5-[(3,4-DIMETHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-[(3,4-DIMETHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-CHLOROPHENYL)METHYL]-5-[(3,4-DIMETHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: shares structural similarities with other triazole derivatives.

    Other Triazole Derivatives: Such as fluconazole and itraconazole, which are known for their antifungal properties.

Uniqueness

What sets N-[(4-CHLOROPHENYL)METHYL]-5-[(3,4-DIMETHYLPHENYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-11-3-8-15(9-12(11)2)21-17-16(22-24-23-17)18(25)20-10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24)

InChI Key

MJDARLWAPGTLPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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